The compound [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine is a complex organic molecule characterized by its unique structural features and potential biological activities. It belongs to the class of compounds known as benzodioxoles, which are recognized for their diverse pharmacological properties. This compound's molecular formula is , and it has a molecular weight of approximately 373.46 g/mol.
This compound is synthesized in laboratory settings and is available through various chemical suppliers. It can be sourced from companies specializing in fine chemicals and research compounds, such as ChemDiv and Sigma-Aldrich, which provide it in various formats for research purposes.
The compound is classified under several categories:
The synthesis of this compound typically involves multi-step organic reactions that can include:
The molecular structure of this compound can be represented as follows:
COc1cccc(CN(CC(COCC=C)O)Cc(cc2)cc3c2OCO3)c1MDL Number (MFCD)The structure features multiple aromatic rings, including a benzodioxole moiety, which contributes to its potential biological activity.
The compound's structural data includes:
This compound can undergo various chemical reactions typical for amines and aromatic compounds, including:
Reactions involving this compound require careful control of conditions to avoid side reactions, with analytical techniques such as high-performance liquid chromatography being essential for monitoring progress.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
Experimental studies would be required to detail its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
This compound holds promise in several scientific fields:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9